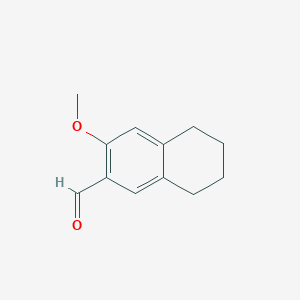

3-Methoxy-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Methoxy-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde is an organic compound with the molecular formula C12H14O2 and a molecular weight of 190.24 g/mol . This compound is a derivative of naphthalene, characterized by the presence of a methoxy group (-OCH3) and an aldehyde group (-CHO) on a tetrahydronaphthalene ring system.

Preparation Methods

The synthesis of 3-Methoxy-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the alkylation of 3-methoxy-2-naphthol followed by reduction and subsequent oxidation to introduce the aldehyde group . Industrial production methods may involve catalytic hydrogenation and controlled oxidation processes to ensure high yield and purity .

Chemical Reactions Analysis

3-Methoxy-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde undergoes various chemical reactions, including:

Scientific Research Applications

3-Methoxy-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methoxy-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function . The methoxy group may also influence the compound’s reactivity and interaction with biological molecules .

Comparison with Similar Compounds

3-Methoxy-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde can be compared with other similar compounds such as:

2-Naphthalenol, 5,6,7,8-tetrahydro-: This compound lacks the methoxy and aldehyde groups, making it less reactive in certain chemical reactions.

5,6,7,8-Tetrahydro-2-naphthoic acid: This compound has a carboxylic acid group instead of an aldehyde group, leading to different chemical properties and reactivity.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties .

Biological Activity

3-Methoxy-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde (CAS: 78112-35-3) is an organic compound with the molecular formula C12H14O2 and a molecular weight of 190.24 g/mol. This compound has garnered attention in various fields of research due to its potential biological activities and applications in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction may lead to various biological effects, including anti-inflammatory and anticancer activities.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For example:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| A431 (epidermoid carcinoma) | < 10 | Significant growth inhibition |

| Jurkat (T-cell leukemia) | < 15 | Cytotoxic effects observed |

The mechanism behind this activity appears to involve the induction of apoptosis and cell cycle arrest in cancer cells.

Anti-inflammatory Activity

In addition to its anticancer effects, this compound has been studied for its anti-inflammatory properties. It has shown potential in reducing the secretion of pro-inflammatory cytokines in various models. One study reported a reduction in cytokine levels at concentrations as low as 25 µM.

Case Studies

- Inhibition of Type III Secretion System : A study investigated the impact of this compound on bacterial virulence factors. At a concentration of 50 µM, it inhibited the secretion of virulence factors by approximately 50%, suggesting a potential application in treating bacterial infections.

- Cytotoxicity Against Cancer Cells : In a comparative study with other naphthalene derivatives, this compound demonstrated superior cytotoxicity against A431 and Jurkat cells, highlighting its potential as a lead compound for further drug development.

Research Applications

The compound is not only relevant in medicinal chemistry but also serves as an important intermediate in organic synthesis. Its unique structure allows for modifications that can lead to the development of new therapeutic agents.

Properties

IUPAC Name |

3-methoxy-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-14-12-7-10-5-3-2-4-9(10)6-11(12)8-13/h6-8H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGPYTUGHWZINMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2CCCCC2=C1)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.